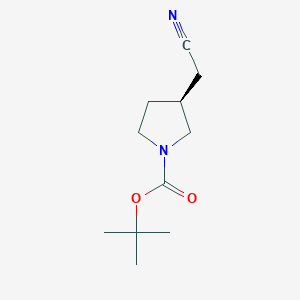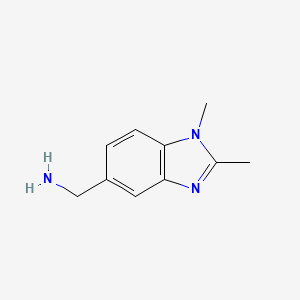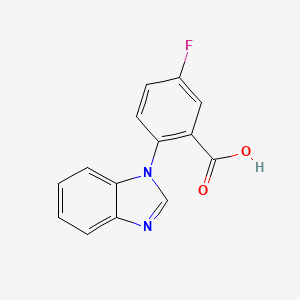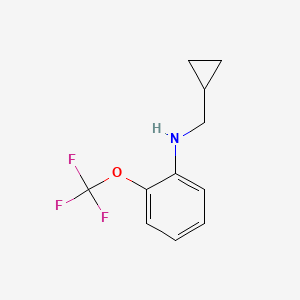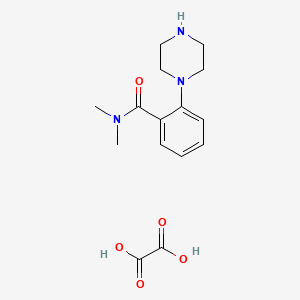![molecular formula C11H13F2N5 B1453446 3-[1-(二氟甲基)-1H-吡唑-3-基]-6,7,8,9-四氢-5H-[1,2,4]三唑并[4,3-a]氮杂卓 CAS No. 1174884-34-4](/img/structure/B1453446.png)
3-[1-(二氟甲基)-1H-吡唑-3-基]-6,7,8,9-四氢-5H-[1,2,4]三唑并[4,3-a]氮杂卓
描述
3-[1-(difluoromethyl)-1H-pyrazol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a useful research compound. Its molecular formula is C11H13F2N5 and its molecular weight is 253.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[1-(difluoromethyl)-1H-pyrazol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[1-(difluoromethyl)-1H-pyrazol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
神经系统疾病
研究还探索了三唑并嘧啶在治疗神经系统疾病中的应用。它们可能具有神经保护作用或调节神经递质系统,为治疗阿尔茨海默病和癫痫等疾病提供了新的途径。
每种应用都涉及复杂的研究程序和特定于研究领域的细节。该化合物与生物系统的相互作用、其药代动力学和其安全性是正在进行研究的关键领域。 3-[1-(二氟甲基)-1H-吡唑-3-基]-6,7,8,9-四氢-5H-[1,2,4]三唑并[4,3-a]氮杂卓在这些领域的潜力继续成为科学探索的有希望的途径 .
作用机制
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo [1,5-a]pyrimidines, have been found to interact with a variety of enzymes and receptors .
Mode of Action
It is known that 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Biochemical Pathways
Similar compounds have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
生化分析
Biochemical Properties
3-[1-(difluoromethyl)-1H-pyrazol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit succinate dehydrogenase (SDH), an enzyme involved in the mitochondrial respiratory chain . This inhibition disrupts the electron transport chain, leading to altered cellular respiration and energy production. Additionally, the compound’s interaction with other proteins and enzymes can modulate various metabolic pathways, influencing cellular functions and overall metabolism.
Cellular Effects
The effects of 3-[1-(difluoromethyl)-1H-pyrazol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . By modulating these pathways, it can induce changes in cell proliferation, differentiation, and survival. Furthermore, its impact on cellular metabolism includes alterations in glycolysis and oxidative phosphorylation, which are critical for maintaining cellular energy homeostasis.
Molecular Mechanism
At the molecular level, 3-[1-(difluoromethyl)-1H-pyrazol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of succinate dehydrogenase, inhibiting its activity and disrupting the electron transport chain . This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation. Additionally, the compound can modulate the activity of other enzymes and proteins, leading to changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[1-(difluoromethyl)-1H-pyrazol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also exert biological effects . Long-term exposure to the compound can lead to sustained inhibition of succinate dehydrogenase and persistent alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 3-[1-(difluoromethyl)-1H-pyrazol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine vary with different dosages in animal models. At lower doses, the compound can modulate metabolic pathways without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress, mitochondrial dysfunction, and apoptosis . These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
3-[1-(difluoromethyl)-1H-pyrazol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is involved in several metabolic pathways. It interacts with enzymes such as succinate dehydrogenase, influencing the tricarboxylic acid (TCA) cycle and oxidative phosphorylation . The compound’s effects on these pathways can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism. Additionally, its interaction with other enzymes and cofactors can modulate various biochemical reactions, further influencing metabolic processes .
Transport and Distribution
The transport and distribution of 3-[1-(difluoromethyl)-1H-pyrazol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the mitochondria, where it exerts its effects on metabolic pathways . The compound’s distribution within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 3-[1-(difluoromethyl)-1H-pyrazol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is essential for its activity and function. The compound is primarily localized to the mitochondria, where it interacts with succinate dehydrogenase and other mitochondrial proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the mitochondria . The compound’s activity within the mitochondria is critical for its effects on cellular metabolism and energy production.
属性
IUPAC Name |
3-[1-(difluoromethyl)pyrazol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N5/c12-11(13)18-7-5-8(16-18)10-15-14-9-4-2-1-3-6-17(9)10/h5,7,11H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLSRGZJLVKVLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C3=NN(C=C3)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




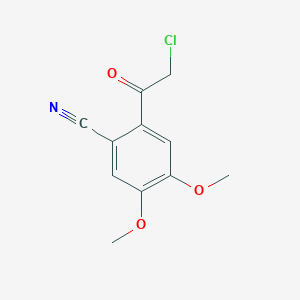
![2-(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1453367.png)
![3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B1453368.png)
![4-bromo-N-[2-(methylsulfanyl)ethyl]-1-(propan-2-yl)-1H-pyrrole-2-carboxamide](/img/structure/B1453369.png)

